3,3-Diethoxy-2-fluoroprop-1-ene
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Overview
Description
3,3-Diethoxy-2-fluoroprop-1-ene is an organic compound with the molecular formula C7H13FO2 It is a fluorinated derivative of propene, characterized by the presence of two ethoxy groups and a fluorine atom attached to the propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethoxy-2-fluoroprop-1-ene can be achieved through several methods. One common approach involves the fluorination of 3,3-diethoxypropene using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, with the fluorinating agent added dropwise to a solution of 3,3-diethoxypropene in an inert solvent like dichloromethane at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethoxy-2-fluoroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
3,3-Diethoxy-2-fluoroprop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a fluorinated probe in biochemical studies.
Medicine: Explored for its potential use in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Diethoxy-2-fluoroprop-1-ene involves its interaction with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and interaction with enzymes or receptors. The ethoxy groups may also play a role in modulating the compound’s solubility and bioavailability. Detailed mechanistic studies often involve computational chemistry and experimental techniques to elucidate the pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropropene: A simpler fluorinated propene derivative without ethoxy groups.
3,3-Diethoxy-1-propyne: A structurally similar compound with a triple bond instead of a double bond.
3,3-Diethoxypropene: The non-fluorinated analog of 3,3-Diethoxy-2-fluoroprop-1-ene.
Uniqueness
This compound is unique due to the combination of fluorine and ethoxy groups, which impart distinct chemical and physical properties. The presence of fluorine can enhance the compound’s stability and reactivity, making it valuable in various applications compared to its non-fluorinated analogs .
Properties
CAS No. |
25290-61-3 |
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Molecular Formula |
C7H13FO2 |
Molecular Weight |
148.18 g/mol |
IUPAC Name |
3,3-diethoxy-2-fluoroprop-1-ene |
InChI |
InChI=1S/C7H13FO2/c1-4-9-7(6(3)8)10-5-2/h7H,3-5H2,1-2H3 |
InChI Key |
RBKHGYJGOCBNAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=C)F)OCC |
Origin of Product |
United States |
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